molecular formula C19H23N3O3 B5633271 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

Cat. No. B5633271
M. Wt: 341.4 g/mol
InChI Key: OPDDYZQDJWNUNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a kinase inhibitor that has been shown to have promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Mechanism of Action

The mechanism of action of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid involves the inhibition of BTK, which is a key mediator of B-cell receptor signaling. BTK is essential for B-cell proliferation and survival, and its inhibition results in the suppression of B-cell function. This inhibition has been shown to be effective in the treatment of various cancers and autoimmune diseases.
Biochemical and Physiological Effects:
4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been shown to have significant biochemical and physiological effects on B-cell function. Its inhibition of BTK results in the suppression of B-cell proliferation and survival, which is essential for the treatment of B-cell malignancies. Additionally, 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been shown to have anti-inflammatory effects, which makes it a potential therapeutic option for autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid for lab experiments include its specificity towards BTK, which makes it a potent inhibitor of B-cell function. Additionally, 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been shown to have favorable pharmacokinetic properties, which make it a promising candidate for further development. The limitations of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid for lab experiments include its potential toxicity and off-target effects, which require further investigation.

Future Directions

There are several future directions for the research and development of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid. One potential direction is the exploration of its therapeutic potential in other cancers and autoimmune diseases. Additionally, the development of combination therapies that include 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid could enhance its therapeutic efficacy. Further investigation into the potential toxicity and off-target effects of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid is also necessary for its safe and effective use in clinical settings.

Synthesis Methods

The synthesis method of 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid involves the reaction of 4-(aminomethyl)piperidine with 1,3,5-trimethyl-4-formylpyrazole in the presence of a reducing agent. The product is then subjected to a series of reactions to form the final compound, 4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid.

Scientific Research Applications

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid has been extensively studied for its potential therapeutic applications in various cancers and autoimmune diseases. It has been shown to have significant inhibitory effects on BTK, a tyrosine kinase that plays a critical role in B-cell receptor signaling. This inhibition results in the suppression of B-cell proliferation and survival, which is essential for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

IUPAC Name

4-[1-(1,3,5-trimethylpyrazole-4-carbonyl)piperidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-12-17(13(2)21(3)20-12)18(23)22-10-4-5-16(11-22)14-6-8-15(9-7-14)19(24)25/h6-9,16H,4-5,10-11H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDDYZQDJWNUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidin-3-yl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.